molecular formula C8H10N2 B11959142 2-(1,2-Dimethylpropylidene)malononitrile CAS No. 13017-52-2

2-(1,2-Dimethylpropylidene)malononitrile

Cat. No.: B11959142
CAS No.: 13017-52-2
M. Wt: 134.18 g/mol
InChI Key: SZQDVOLRVOUCSJ-UHFFFAOYSA-N
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Description

2-(1,2-Dimethylpropylidene)malononitrile: is an organic compound with the molecular formula C8H10N2 It is a derivative of malononitrile, characterized by the presence of a 1,2-dimethylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dimethylpropylidene)malononitrile typically involves the condensation of malononitrile with an appropriate aldehyde or ketone under basic conditions. The reaction is often catalyzed by a base such as piperidine or sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Dimethylpropylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(1,2-Dimethylpropylidene)malononitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Biology: In biological research, this compound is investigated for its potential bioactivity. It may be used in the development of new pharmaceuticals or as a probe in biochemical studies.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethylpropylidene)malononitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds or other types of chemical interactions with target molecules. The compound may also participate in enzyme-catalyzed reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-(1-Ethylpropylidene)malononitrile
  • 2-(1-Isopropyl-2-methylpropylidene)malononitrile
  • 2-(1-Methylbutylidene)malononitrile
  • 2-Cyclododecylidenemalononitrile
  • 2-(2,4-Dimethylbenzylidene)malononitrile

Uniqueness: 2-(1,2-Dimethylpropylidene)malononitrile is unique due to its specific structural configuration, which imparts distinct chemical properties

Properties

CAS No.

13017-52-2

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(3-methylbutan-2-ylidene)propanedinitrile

InChI

InChI=1S/C8H10N2/c1-6(2)7(3)8(4-9)5-10/h6H,1-3H3

InChI Key

SZQDVOLRVOUCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C#N)C#N)C

Origin of Product

United States

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